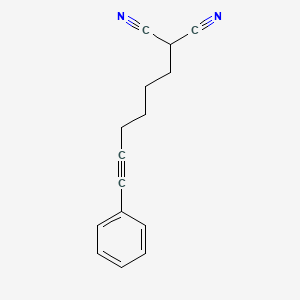![molecular formula C12H4Cl2O2S B12545981 Naphtho[2,3-b]thiophene-4,9-dione, 6,7-dichloro- CAS No. 143746-70-7](/img/structure/B12545981.png)
Naphtho[2,3-b]thiophene-4,9-dione, 6,7-dichloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
萘并[2,3-b]噻吩-4,9-二酮,6,7-二氯- 是一种复杂的有机化合物 , 属于萘醌类。 这些化合物以其多样的生物活性而闻名, 在医药、化学和材料科学等各个领域具有潜在的应用价值。 萘并[2,3-b]噻吩-4,9-二酮结构中 6 和 7 位上的氯原子存在增强了其反应活性, 并为各种应用提供了可能性。
准备方法
合成路线和反应条件
萘并[2,3-b]噻吩-4,9-二酮,6,7-二氯- 的合成通常涉及多步有机反应。 一种常见的方法包括在受控条件下使用氯气或其他氯化剂对萘并[2,3-b]噻吩-4,9-二酮进行氯化。 该反应通常在惰性溶剂(如二氯甲烷或氯仿)中进行, 并且仔细监测温度以确保选择性地在 6 和 7 位进行氯化。
工业生产方法
这种化合物的工业生产可能涉及使用连续流反应器进行大规模氯化过程, 以确保一致的质量和产量。 使用催化剂和优化的反应条件可以进一步提高生产过程的效率。
化学反应分析
反应类型
萘并[2,3-b]噻吩-4,9-二酮,6,7-二氯- 会发生各种化学反应, 包括:
氧化: 这种化合物可以被氧化成形成更高氧化态的产物。
还原: 还原反应可以将其转化为氧化程度较低的形式。
取代: 氯原子可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用硼氢化钠 (NaBH₄) 或氢化铝锂 (LiAlH₄) 等还原剂。
取代: 胺类或硫醇类等亲核试剂可以在碱性条件下用于取代氯原子。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如, 氧化可能产生醌衍生物, 而还原可以产生氢醌。 取代反应会导致各种官能化的萘并[2,3-b]噻吩-4,9-二酮衍生物。
科学研究应用
萘并[2,3-b]噻吩-4,9-二酮,6,7-二氯- 具有多种科学研究应用:
化学: 它被用作合成更复杂的有机分子和聚合物的构建模块。
生物学: 该化合物表现出抗癌和抗菌活性, 使其成为药物发现和开发领域的研究对象。
医药: 正在探索其潜在的治疗效果, 用于治疗包括癌症和传染病在内的各种疾病。
作用机制
萘并[2,3-b]噻吩-4,9-二酮,6,7-二氯- 的作用机制涉及其与酶和受体等分子靶标的相互作用。 该化合物可以诱导细胞氧化应激, 通过细胞凋亡或铁死亡等机制导致细胞死亡。 它也可能抑制特定的信号通路, 例如参与细胞增殖和存活的 MAPK 通路 .
相似化合物的比较
类似化合物
萘并[2,3-c]噻吩-4,9-二酮: 结构相似, 但取代模式不同。
萘并[2,3-b]噻吩-4,9-二酮: 没有氯取代。
基于二噻吩硅杂环的化合物: 用于类似的应用, 但具有不同的电子特性
独特性
萘并[2,3-b]噻吩-4,9-二酮,6,7-二氯- 的独特之处在于氯原子的存在, 这增强了其反应活性, 并为各种应用提供了可能性。 特定的取代模式也会影响其电子特性, 使其适用于先进材料和治疗剂。
属性
CAS 编号 |
143746-70-7 |
|---|---|
分子式 |
C12H4Cl2O2S |
分子量 |
283.1 g/mol |
IUPAC 名称 |
6,7-dichlorobenzo[f][1]benzothiole-4,9-dione |
InChI |
InChI=1S/C12H4Cl2O2S/c13-8-3-6-7(4-9(8)14)11(16)12-5(10(6)15)1-2-17-12/h1-4H |
InChI 键 |
QFZYTAVGUJSAAT-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC2=C1C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


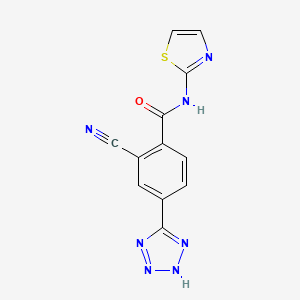

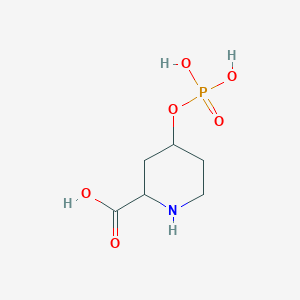
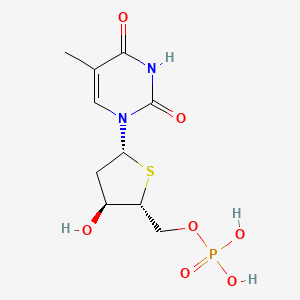
![Ethyl 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]propanoate](/img/structure/B12545927.png)
![Dimethyl 2'-methyl[1,1'-biphenyl]-2,3-dicarboxylate](/img/structure/B12545932.png)

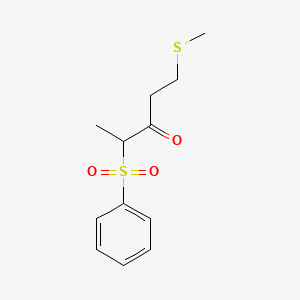
![N-hydroxy-4-[(4-phenylbutanoylamino)methyl]benzamide](/img/structure/B12545945.png)
![3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-OL](/img/structure/B12545957.png)
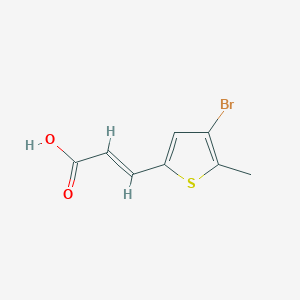
![4-Fluoro-5-heptyl-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B12545965.png)
